7-Chloro-6-methylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a chlorine atom at the 7th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-Chloro-6-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methylchroman-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also modulate signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Chroman-4-one: Lacks the chlorine and methyl substituents but shares the core structure.
6-Methylchroman-4-one: Similar structure but without the chlorine atom.
7-Chlorochroman-4-one: Similar structure but without the methyl group.
Uniqueness: 7-Chloro-6-methylchroman-4-one is unique due to the presence of both chlorine and methyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
7-chloro-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3H2,1H3 |
InChI Key |
JSSYBCMQAMIMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)OCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.